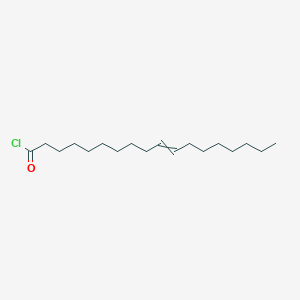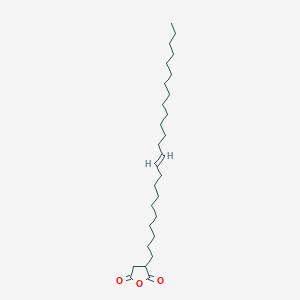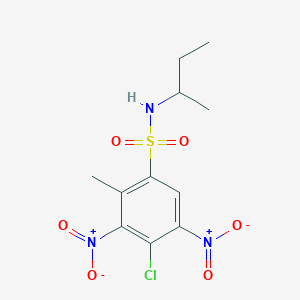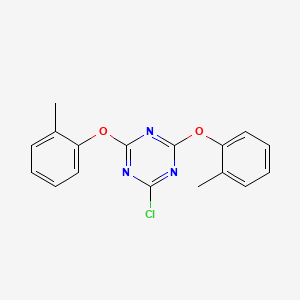
3-(Propan-2-yl)tetracen-5(12H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Propan-2-yl)tetracen-5(12H)-one: is a chemical compound that belongs to the tetracene family Tetracenes are polycyclic aromatic hydrocarbons consisting of four linearly fused benzene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Propan-2-yl)tetracen-5(12H)-one typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of tetracene with propan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3-(Propan-2-yl)tetracen-5(12H)-one can undergo oxidation reactions to form quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form dihydro derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated tetracenes and other substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 3-(Propan-2-yl)tetracen-5(12H)-one is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to study the binding interactions with DNA and proteins.
Medicine: The compound is being investigated for its potential therapeutic properties. Its derivatives may exhibit pharmacological activities such as anti-cancer or anti-inflammatory effects.
Industry: In the industrial sector, this compound is used in the production of organic semiconductors and other electronic materials. Its aromatic structure makes it suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of 3-(Propan-2-yl)tetracen-5(12H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can intercalate into DNA, disrupting the normal function of the genetic material. It may also inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity. The pathways involved include the inhibition of DNA replication and transcription, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
- 2-(Propan-2-yl)tetracene-5,12-dione
- 5,12-Bis((triisopropylsilyl)ethynyl)tetracene
Comparison: 3-(Propan-2-yl)tetracen-5(12H)-one is unique due to its specific substitution pattern on the tetracene backbone. Compared to 2-(Propan-2-yl)tetracene-5,12-dione, it has a different position of the propan-2-yl group, which can lead to different chemical reactivity and biological activity. The presence of the propan-2-yl group in this compound also distinguishes it from 5,12-Bis((triisopropylsilyl)ethynyl)tetracene, which has bulky triisopropylsilyl groups that significantly alter its physical and chemical properties.
Propiedades
Número CAS |
62775-14-8 |
|---|---|
Fórmula molecular |
C21H18O |
Peso molecular |
286.4 g/mol |
Nombre IUPAC |
3-propan-2-yl-12H-tetracen-5-one |
InChI |
InChI=1S/C21H18O/c1-13(2)14-7-8-17-10-18-9-15-5-3-4-6-16(15)12-20(18)21(22)19(17)11-14/h3-9,11-13H,10H2,1-2H3 |
Clave InChI |
PZVHDSALMFEIEN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC2=C(CC3=CC4=CC=CC=C4C=C3C2=O)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3-Bromophenyl)(chloro)methyl]-N-phenylacetamide](/img/structure/B14506757.png)
![2-Phenylbicyclo[1.1.0]butane](/img/structure/B14506777.png)



![8-Chlorooxepino[2,3-B]quinoxaline](/img/structure/B14506791.png)

![2-[2-(3,4-Dimethoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14506795.png)

![3-[2-(3,3-Dimethylcyclopentyl)propyl]-4-methylfuran-2(5H)-one](/img/structure/B14506799.png)


![2-[(4-Anilinophenyl)methyl]-N-phenylaniline](/img/structure/B14506813.png)

